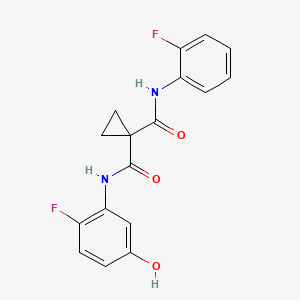

1-N'-(2-fluoro-5-hydroxyphenyl)-1-N-(2-fluorophenyl)cyclopropane-1,1-dicarboxamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-N'-(2-fluoro-5-hydroxyphenyl)-1-N-(2-fluorophenyl)cyclopropane-1,1-dicarboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14F2N2O3/c18-11-3-1-2-4-13(11)20-15(23)17(7-8-17)16(24)21-14-9-10(22)5-6-12(14)19/h1-6,9,22H,7-8H2,(H,20,23)(H,21,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VEGYVBIOLZGDGJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1(C(=O)NC2=CC=CC=C2F)C(=O)NC3=C(C=CC(=C3)O)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14F2N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-N'-(2-Fluoro-5-hydroxyphenyl)-1-N-(2-fluorophenyl)cyclopropane-1,1-dicarboxamide is a synthetic compound that belongs to the class of cyclopropane dicarboxamides. Its unique structure, characterized by two fluorinated phenyl groups and a cyclopropane core, suggests significant potential for biological activity, particularly in the field of oncology and molecular pharmacology.

Molecular Characteristics

- Molecular Formula : C17H14F2N2O3

- Molecular Weight : Approximately 332.30 g/mol

- Structure : The compound features hydroxyl and fluorine substituents that enhance its interaction with biological targets.

Research indicates that compounds similar to this compound can modulate protein kinase activity, which plays a crucial role in cellular signaling pathways involved in cancer progression. The specific interactions of this compound with biological targets are still under investigation, but its structural features suggest potential as a therapeutic agent against various cancers.

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits significant inhibitory effects on various cancer cell lines. For instance, it has been shown to induce apoptosis in human breast cancer cells through the activation of caspase pathways. The presence of hydroxyl groups is believed to enhance solubility and bioavailability, contributing to its efficacy.

Structure-Activity Relationship (SAR)

The structure-activity relationship of this compound highlights the importance of its fluorinated aromatic systems. The electronic properties imparted by the fluorine atoms may influence its binding affinity to target proteins. A comparative analysis with similar compounds reveals that modifications in the aromatic rings can lead to variations in biological activity:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| N-(4-Fluorophenyl)-N'-(4-hydroxyphenyl)cyclopropane-1,1-dicarboxamide | C17H15FN2O3 | Hydroxy group enhances solubility |

| Cabozantinib | C28H24FN3O5 | Multi-targeted kinase inhibitor |

| N-(4-Fluorophenyl)-N'-(4-methylphenyl)cyclopropane-1,1-dicarboxamide | C19H20FNO3 | Methyl substitution alters lipophilicity |

Pharmacological Implications

The compound has shown promise as a potential inhibitor for various protein targets involved in cancer metastasis and proliferation. Ongoing research aims to elucidate its binding mechanisms using molecular docking studies and pharmacophore modeling techniques .

Case Study: Protein Kinase Inhibition

A recent study focused on the inhibition of specific protein kinases by this compound. The results indicated a dose-dependent inhibition of kinase activity, suggesting that it may serve as a lead compound for developing targeted therapies against resistant cancer types .

Future Directions

Further research is necessary to explore the full therapeutic potential of this compound. Key areas include:

- In Vivo Studies : To evaluate the pharmacokinetics and pharmacodynamics in animal models.

- Combination Therapies : Investigating synergistic effects with existing chemotherapy agents.

- Mechanistic Studies : Understanding the molecular pathways affected by this compound.

Q & A

Q. What are the standard synthetic protocols for preparing 1-N'-(2-fluoro-5-hydroxyphenyl)-1-N-(2-fluorophenyl)cyclopropane-1,1-dicarboxamide?

- Methodological Answer : The synthesis of cyclopropane-dicarboxamide derivatives typically involves cyclopropanation via transition metal-catalyzed reactions (e.g., Rh or Pd catalysts) with diazo compounds or enyne substrates. For example, analogous compounds (e.g., N,N-diethyl-1-phenylcyclopropane-1-carboxamide) are synthesized using phenol derivatives and cyclopropene precursors under mild conditions (Procedure B: 50 mg substrate, 4.0 equiv. phenol, silica gel chromatography, 78% yield) . Key steps include controlling diastereoselectivity (dr up to 23:1) and optimizing reaction time/temperature to minimize ring strain-induced side reactions.

Q. How can researchers address solubility challenges during in vitro assays for this compound?

- Methodological Answer : Cyclopropane-dicarboxamides often exhibit poor aqueous solubility due to hydrophobic cyclopropane rings. Strategies include:

- Co-solvent systems : Use DMSO:water (≤10% DMSO) or cyclodextrin-based formulations.

- Derivatization : Introduce hydrophilic groups (e.g., tert-butoxycarbonyl in related compounds) without altering pharmacophores .

- Nanoformulation : Liposomal encapsulation, as demonstrated for structurally similar fluorophenyl carboxamides .

Q. What analytical techniques are critical for confirming the structural integrity of this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H/¹³C NMR (e.g., δ 7.35–6.96 ppm for fluorophenyl protons, J-coupling analysis for cyclopropane geometry) .

- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (e.g., C₁₈H₁₅F₂N₂O₃).

- X-ray Crystallography : Resolve diastereomer-specific configurations (e.g., analogous terphenyl derivatives resolved at 0.84 Å resolution) .

Advanced Research Questions

Q. How can computational methods predict and resolve diastereomer formation in cyclopropane-dicarboxamide synthesis?

- Methodological Answer :

- Quantum Chemical Calculations : Use density functional theory (DFT) to model transition states and predict diastereomer ratios. For example, ICReDD’s reaction path search methods optimize catalyst selection (e.g., Rh vs. Pd) to favor desired diastereomers .

- Machine Learning : Train models on existing cyclopropane reaction datasets (e.g., diastereomer ratios, solvent effects) to predict optimal conditions .

Q. What strategies mitigate conflicting bioactivity data caused by impurities in cyclopropane-dicarboxamides?

- Methodological Answer :

- HPLC-PDA Purification : Ensure ≤0.1% impurities (per ICH guidelines) using C18 columns (e.g., 5 μm, 250 mm × 4.6 mm) with acetonitrile/water gradients .

- Stability Studies : Monitor degradation under accelerated conditions (40°C/75% RH) to identify labile functional groups (e.g., hydroxyphenyl oxidation) .

Q. How does the cyclopropane ring strain influence the compound’s reactivity in nucleophilic substitution reactions?

- Methodological Answer :

- Ring Strain Analysis : Cyclopropane’s 60° bond angles increase reactivity. Use DFT calculations (e.g., Gaussian 16) to quantify strain energy (~27 kcal/mol) and predict sites for nucleophilic attack .

- Experimental Validation : Compare reaction rates with non-strained analogs (e.g., cyclohexane derivatives) under identical SN2 conditions .

Q. What advanced separation techniques resolve inseparable diastereomer mixtures (e.g., dr 17:1)?

- Methodological Answer :

- Chiral Stationary Phases : Use Chiralpak IA/IB columns with hexane/isopropanol eluents for baseline separation .

- Dynamic Kinetic Resolution : Employ enzymes (e.g., lipases) or asymmetric catalysts to enhance enantiomeric excess (ee >95%) .

Key Research Gaps & Recommendations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.